molecular formula C21H23F2NO2 B1671765 Etoxazole CAS No. 153233-91-1

Etoxazole

Cat. No. B1671765
M. Wt: 359.4 g/mol
InChI Key: IXSZQYVWNJNRAL-KRWDZBQOSA-N
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Description

Etoxazole is a narrow spectrum systemic acaricide used to combat spider mites . It belongs to the diphenyloxazoline group of chemicals and controls mites by causing adults to lay sterile eggs and also inhibition of chitin biosynthesis .


Molecular Structure Analysis

The molecular formula of Etoxazole is C21H23F2NO2 . It belongs to the diphenyloxazoline group of chemicals .


Physical And Chemical Properties Analysis

Etoxazole is a white, free-flowing crystalline powder with no obvious odor . It has a melting point of 101.5–102.5 °C, a relative density of 1.2389 kg/m3, and a vapor pressure of 7.0 x 10^-6 Pa at 25 °C . The solubility of Etoxazole in water ranges from 3.99 x 10^-5 g/L at 10 °C to 6.69 x 10^-5 g/L at 30 °C .

Scientific Research Applications

Developmental Toxicity in Aquatic Organisms

Research on zebrafish larvae exposed to etoxazole demonstrated adverse effects on development and angiogenesis, inducing yolk sac and heart edema, abnormal heart rate, developmental deficiency, and cardiovascular development issues. This study highlights the environmental risk etoxazole poses to aquatic life due to pesticide runoff into water bodies (Park et al., 2019).

Reproductive Toxicity in Mammals

Etoxazole has been shown to induce mitochondria-mediated apoptosis in porcine trophectoderm and uterine luminal epithelial cells, suggesting potential reproductive toxicity. This could lead to early implantation failure, indicating a risk to mammalian fertility (Park et al., 2019).

Effects on Fish and Resistance in Mites

A study on Oreochromis niloticus revealed that etoxazole exposure did not significantly enhance oxidative stress but affected ATPase activity, which could alter ionic cell profiles. This indicates a specific non-toxic effect at certain concentrations (Uner et al., 2005). Additionally, resistance to etoxazole in the Australian two-spotted mite Tetranychus urticae has been detected, emphasizing the need for monitoring resistance developments (Herron et al., 2018).

Environmental Behavior and Stereoselectivity

A systemic study on the stereoselectivity of etoxazole enantiomers found significant differences in bioactivity, acute toxicity, and environmental behavior in fruits and soils. This research suggests that stereoselectivity should be considered in environmental health risk assessments (Chang et al., 2019).

Mode of Action

Etoxazole's mode of action as a chitin synthesis inhibitor was further elucidated through studies showing its impact on chitin biosynthesis in insects, providing a deeper understanding of its acaricidal and insecticidal activities (Nauen & Smagghe, 2006).

Safety And Hazards

Etoxazole is harmful if inhaled and very toxic to aquatic life with long-lasting effects . It’s also toxic if swallowed and in contact with skin, and it causes serious eye irritation .

Future Directions

Etoxazole has shown promising results against several major insect and acarus pests, and its bioactivity was found to be many times that of other tested insecticides and acaricides widely used in vegetable crops in China . Therefore, it can be expected to be extensively used on vegetable crops in China in the future .

properties

IUPAC Name

4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSZQYVWNJNRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034586
Record name Etoxazole
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Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [Merck Index] White solid with a musty odor; Commercial product is brown; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name Etoxazole
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Solubility

In water, 3.99X10-2 mg/L at 10 °C; 6.69X10-2 mg/L at 30 °C, In water, 7.54X10-2 mg/L at 20 °C, Solubility in acetone 300, methanol 90, ethanol 90, cyclohexanone 500, etrahydrofuran 750, acetonitrile 80, ethyl acetate 250, xylene 250, n-hexane 13, n-heptane 13 (all in g/L, 20 °C)
Record name ETOXAZOLE
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Density

1.24 g/cu cm at 20 °C
Record name ETOXAZOLE
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Vapor Pressure

0.00000002 [mmHg], 1.64X10-8 mm Hg at 25 °C
Record name Etoxazole
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Record name ETOXAZOLE
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Product Name

Etoxazole

Color/Form

White, crystalline powder, Brown granules /End-use/

CAS RN

153233-91-1
Record name Etoxazole
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Record name Etoxazole [ISO]
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Record name Etoxazole
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Record name Oxazole, 2-(2,6-difluorophenyl)-4-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro
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Record name ETOXAZOLE
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Record name ETOXAZOLE
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Melting Point

101-102 °C
Record name ETOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,130
Citations
R Nauen, G Smagghe - Pest Management Science: formerly …, 2006 - Wiley Online Library
… etoxazole on chitin biosynthesis in the fall armyworm, Spodoptera frugiperda (Smith) (Lepidoptera: Noctuidae). Etoxazole … and 0.071 µM for etoxazole and triflumuron respectively. The …
Number of citations: 117 onlinelibrary.wiley.com
Y Sevgiler, EÖ Oruç, N Üner - Pesticide biochemistry and physiology, 2004 - Elsevier
… etoxazole were evaluated in freshwater fish Oreochromis niloticus from five different sublethal etoxazole … (GPT, EC 2.6.1.2), etoxazole did not show hepatotoxic effect. The results of the …
Number of citations: 62 www.sciencedirect.com
N Üner, E Oruç, Y Sevgiler - Environmental Toxicology and Pharmacology, 2005 - Elsevier
… The aim of this study is to evaluate the effects of etoxazole, a new organofluorine acaricide… etoxazole concentrations (0.27, 0.54, 0.81, 1.08 and 1.35 ppm) for 1, 7 and 15 days. Etoxazole …
Number of citations: 98 www.sciencedirect.com
鈴木純二, 石田達也, 渋谷一郎, 戸田和哉 - Journal of Pesticide Science, 2001 - jlc.jst.go.jp
… LEAD COMPOUND AND ETOXAZOLE We … of etoxazole appears to be an inhibition of the molting process of mite similar to hexythiazox from the microscopic observation, but etoxazole …
Number of citations: 34 jlc.jst.go.jp
O Macar, T Kalefetoğlu Macar, K Çavuşoğlu… - Scientific Reports, 2022 - nature.com
… This paper reports the first evaluation of the toxic effects of Etoxazole on Allium cepa L. Etoxazole … The toxic effects of Etoxazole became more apparent as the dose of Etoxazole was …
Number of citations: 1 www.nature.com
Z Yao, M Qian, H Zhang, J Nie, J Ye… - Environmental Science & …, 2016 - ACS Publications
… The V max of (R)-etoxazole was almost 5-fold of (S)-etoxazole in liver … (S)-etoxazole was almost 2-fold of (R)-etoxazole in liver microsomes of human in vitro. The CL int of etoxazole was …
Number of citations: 16 pubs.acs.org
W Chang, J Nie, Z Yan, Y Wang… - Journal of agricultural …, 2019 - ACS Publications
… Moreover, there is only limited information on the environmental behavior of etoxazole … of (R)-etoxazole than (S)-etoxazole. Therefore, it is of great importance to study chiral etoxazole to …
Number of citations: 32 pubs.acs.org
M Yilmaz, E Rencuzogullari, M Canli - Environmental Science and …, 2017 - Springer
… etoxazole have not been studied to our knowledge considering the studied parameter in Wistar rats. Therefore, this study aimed to investigate the effects of the etoxazole … of etoxazole in …
Number of citations: 14 link.springer.com
E Rencüzogğullari, H Basriİla, A Kayraldiz… - Russian Journal of …, 2004 - Springer
… of Etoxazole. So that, the aim of this study was to investigate whether Etoxazole has any … In this study, human peripheral blood was used as the test system and etoxazole (2-(2,6-…
Number of citations: 16 link.springer.com
F Malhat, A Hassan - Bulletin of Environmental Contamination and …, 2011 - Springer
… to estimate the total etoxazole residues balance (residue in … etoxazole in soil under the treated plant. The results showed half life (t 1/2 ) values of 3.13, 2.73 and 2.11 days for etoxazole …
Number of citations: 26 link.springer.com

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